molecular formula C23H22N4O6 B11119999 (E)-3,4,5-trimethoxy-N-(2-oxo-2-(2-(2-oxo-1-(prop-2-yn-1-yl)indolin-3-ylidene)hydrazinyl)ethyl)benzamide

(E)-3,4,5-trimethoxy-N-(2-oxo-2-(2-(2-oxo-1-(prop-2-yn-1-yl)indolin-3-ylidene)hydrazinyl)ethyl)benzamide

Cat. No.: B11119999
M. Wt: 450.4 g/mol
InChI Key: GYNKWICONBYOTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-TRIMETHOXY-N-({N’-[(3Z)-2-OXO-1-(PROP-2-YN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE is a complex organic compound that features a trimethoxybenzamide core linked to an indole derivative via a hydrazinecarbonyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-N-({N’-[(3Z)-2-OXO-1-(PROP-2-YN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE typically involves multiple steps. One common approach is the esterification of 3,4,5-trimethoxybenzoic acid with an appropriate alcohol, followed by the formation of the hydrazinecarbonyl linkage and subsequent coupling with the indole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as the use of high-purity reagents and controlled reaction conditions, would apply.

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIMETHOXY-N-({N’-[(3Z)-2-OXO-1-(PROP-2-YN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The trimethoxybenzamide core can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various alcohols or amines.

Scientific Research Applications

3,4,5-TRIMETHOXY-N-({N’-[(3Z)-2-OXO-1-(PROP-2-YN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4,5-TRIMETHOXY-N-({N’-[(3Z)-2-OXO-1-(PROP-2-YN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H22N4O6

Molecular Weight

450.4 g/mol

IUPAC Name

N-[2-[(2-hydroxy-1-prop-2-ynylindol-3-yl)diazenyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C23H22N4O6/c1-5-10-27-16-9-7-6-8-15(16)20(23(27)30)26-25-19(28)13-24-22(29)14-11-17(31-2)21(33-4)18(12-14)32-3/h1,6-9,11-12,30H,10,13H2,2-4H3,(H,24,29)

InChI Key

GYNKWICONBYOTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC#C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.